molecular formula C31H37N3O10S B142480 Acetophenazine maleate CAS No. 5714-00-1

Acetophenazine maleate

Cat. No.: B142480
CAS No.: 5714-00-1
M. Wt: 643.7 g/mol
InChI Key: NUKVZKPNSKJGBK-SPIKMXEPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetophenazine maleate is an antipsychotic drug of moderate potency, primarily used in the treatment of disorganized and psychotic thinking. It is also used to help treat false perceptions such as hallucinations or delusions. This compound belongs to the phenothiazine class and primarily targets the dopamine D2 receptor .

Mechanism of Action

Target of Action

Acetophenazine maleate, also known as Acetophenazine dimaleate, is an antipsychotic drug of moderate potency . It primarily targets the dopamine D2 receptor . The dopamine D2 receptor is a crucial component of the dopaminergic system, which plays a significant role in the central nervous system’s function, affecting behavior, cognition, and voluntary movement .

Mode of Action

This compound acts as an antagonist of the dopamine D2 receptor . It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic synapse . By blocking the dopamine D2 receptor, this compound disrupts the normal functioning of this pathway, which can lead to alterations in various physiological processes, including mood regulation, reward, and motor control .

Result of Action

The antagonistic action of this compound on the dopamine D2 receptor can lead to a reduction in psychotic symptoms, such as hallucinations or delusions . This makes it useful in the treatment of conditions characterized by disorganized and psychotic thinking .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a drug. For instance, exposure to certain environmental chemicals could enhance or inhibit the activity of hepatic mixed function oxidases that metabolize drugs . .

Biochemical Analysis

Biochemical Properties

Acetophenazine maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The primary target of this compound is the dopamine D2 receptor, where it acts as an antagonist. By blocking these receptors, this compound inhibits the action of dopamine, a neurotransmitter involved in mood regulation and perception . This interaction helps to alleviate symptoms of psychosis by reducing the overactivity of dopamine pathways in the brain.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine D2 receptors, this compound reduces the excitatory effects of dopamine on neurons, leading to a decrease in psychotic symptoms . Additionally, it affects the release of hypothalamic and hypophyseal hormones, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a dopamine D2 receptor antagonist. By binding to these receptors, this compound prevents dopamine from exerting its effects, thereby reducing the symptoms of psychosis . This blockade of dopamine receptors also leads to a decrease in the release of hypothalamic and hypophyseal hormones, affecting various physiological processes such as metabolism, body temperature, and wakefulness .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is known to have a relatively long half-life, which allows for sustained therapeutic effects . Long-term use may lead to the development of tolerance, requiring higher doses to achieve the same therapeutic effect. Additionally, prolonged exposure to this compound may result in changes in cellular function and receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces psychotic symptoms without causing significant adverse effects . At higher doses, it may lead to toxic effects such as sedation, somnolence, and central nervous system depression . It is important to determine the optimal dosage to balance therapeutic efficacy and minimize adverse effects in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolites are then excreted from the body through the kidneys. The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall therapeutic efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to different tissues, including the brain, where it exerts its therapeutic effects . The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound within the body is essential for its pharmacological activity.

Subcellular Localization

The subcellular localization of this compound is primarily within the neuronal cells, where it interacts with dopamine D2 receptors on the cell membrane . This localization is crucial for its activity as an antipsychotic agent. The compound may also undergo post-translational modifications that influence its targeting to specific cellular compartments or organelles . Understanding the subcellular localization of this compound helps to elucidate its mechanism of action and therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetophenazine maleate involves the reaction of phenothiazine derivatives with appropriate reagents. The key steps include the acetylation of phenothiazine and subsequent reaction with maleic acid to form the maleate salt. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified and crystallized to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Acetophenazine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetophenazine maleate has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Studied for its effects on neurotransmitter systems and its potential use in neuropharmacology.

    Medicine: Investigated for its therapeutic effects in treating schizophrenia and other psychotic disorders.

    Industry: Used in the development of new antipsychotic drugs and formulations

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetophenazine maleate is unique due to its specific chemical structure, which provides a balance between efficacy and side effects. Its moderate potency makes it suitable for patients who may not tolerate more potent antipsychotics .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S.2C4H4O4/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27;2*5-3(6)1-2-4(7)8/h2-3,5-8,17,27H,4,9-16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKVZKPNSKJGBK-SPIKMXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2751-68-0 (Parent)
Record name Acetophenazine maleate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7047851
Record name Acetophenazine dimaleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5714-00-1
Record name Acetophenazine maleate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenazine dimaleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetyl-10-[3-[4-(2-hydroxyethyl)piperazinyl]propyl]-10H-phenothiazine dimaleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.730
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETOPHENAZINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5HNU5JTC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetophenazine maleate
Reactant of Route 2
Acetophenazine maleate
Reactant of Route 3
Reactant of Route 3
Acetophenazine maleate
Reactant of Route 4
Acetophenazine maleate
Reactant of Route 5
Acetophenazine maleate
Reactant of Route 6
Acetophenazine maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.